molecular formula C21H23N3O3 B2607637 N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide CAS No. 2320472-30-6

N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide

Cat. No. B2607637
CAS RN: 2320472-30-6
M. Wt: 365.433
InChI Key: SKFXUVFBYJZFFG-UHFFFAOYSA-N
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Description

N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide, also known as BOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 446.6 g/mol.

Mechanism Of Action

N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide acts as a coupling reagent by activating carboxylic acids, thus facilitating peptide bond formation. It reacts with carboxylic acids to form a highly reactive intermediate, which then reacts with an amine to form a peptide bond. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has been shown to be highly effective in peptide synthesis, with high yields and purity.
Biochemical and Physiological Effects:
N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has no known biochemical or physiological effects on its own. However, it has been shown to be highly effective in facilitating peptide bond formation, which has significant implications in the development of new drugs and bioactive compounds.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide as a coupling reagent in peptide synthesis is its high efficiency and yield. It also produces peptides with high purity, which is important for many applications. However, N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has some limitations, including its high cost and the need for careful handling due to its potential toxicity.

Future Directions

There are several future directions for the use of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide in scientific research. One potential area is the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide can be used in the synthesis of bioactive compounds that have potential therapeutic effects. Another area of research is the optimization of the synthesis method for N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide, with the aim of reducing the cost and increasing the efficiency of the process. Additionally, further studies can be conducted to investigate the potential toxicity of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide and to develop safer handling procedures.

Synthesis Methods

The synthesis of N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide involves the reaction of 2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxylic acid with benzhydrylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide as a product, which can be purified by recrystallization.

Scientific Research Applications

N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has been extensively used in scientific research for its potential applications in various fields. It has been used as a coupling reagent in peptide synthesis, as well as in the synthesis of other bioactive compounds. N-Benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide has also been used in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(23-12-11-18(15-23)24-13-14-27-21(24)26)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFXUVFBYJZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide

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